molecular formula C12H8ClF2NO2S B182582 4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide CAS No. 290331-05-4

4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide

Cat. No.: B182582
CAS No.: 290331-05-4
M. Wt: 303.71 g/mol
InChI Key: XNVSMXIZNGAENB-UHFFFAOYSA-N
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Description

4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H8ClF2NO2S. It is known for its applications in various scientific fields due to its unique chemical properties .

Preparation Methods

The synthesis of 4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,5-difluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:

  • 4-chloro-N-(2-fluorophenyl)benzenesulfonamide
  • 4-chloro-N-(3,5-difluorophenyl)benzenesulfonamide
  • 4-chloro-N-(2,4-difluorophenyl)benzenesulfonamide

These compounds share similar structural features but differ in their fluorine substitution patterns, which can influence their chemical reactivity and biological activity .

Properties

IUPAC Name

4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO2S/c13-8-1-4-10(5-2-8)19(17,18)16-12-7-9(14)3-6-11(12)15/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVSMXIZNGAENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406548
Record name 4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290331-05-4
Record name 4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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